2-({2-ethyl-6-[(4-methoxyphenyl)methyl]-7-oxo-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(4-fluorophenyl)acetamide
Description
The compound 2-({2-ethyl-6-[(4-methoxyphenyl)methyl]-7-oxo-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(4-fluorophenyl)acetamide is a pyrazolo-pyrimidine derivative characterized by:
- A pyrazolo[4,3-d]pyrimidin-7-one core.
- A 4-methoxybenzyl group at position 4.
- A 2-ethyl substituent at position 2.
- A sulfanyl-linked acetamide moiety at position 5, terminating in a 4-fluorophenyl group.
Its synthetic pathway likely involves multi-step nucleophilic substitutions and coupling reactions, as inferred from related compounds (e.g., Scheme 3 in ).
Properties
IUPAC Name |
2-[2-ethyl-6-[(4-methoxyphenyl)methyl]-7-oxopyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl-N-(4-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN5O3S/c1-3-28-13-19-21(27-28)22(31)29(12-15-4-10-18(32-2)11-5-15)23(26-19)33-14-20(30)25-17-8-6-16(24)7-9-17/h4-11,13H,3,12,14H2,1-2H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMSJBXUIHZXNCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C2C(=N1)C(=O)N(C(=N2)SCC(=O)NC3=CC=C(C=C3)F)CC4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({2-ethyl-6-[(4-methoxyphenyl)methyl]-7-oxo-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(4-fluorophenyl)acetamide typically involves multiple steps, including the formation of the pyrazolo[4,3-d]pyrimidine core, followed by functionalization with various substituents. Common synthetic routes may involve:
Formation of the Pyrazolo[4,3-d]pyrimidine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 4-Methoxybenzyl Group: This can be achieved through alkylation reactions using 4-methoxybenzyl halides.
Thioether Formation:
Acetamide Formation: The final step involves the formation of the acetamide group through acylation reactions using acyl chlorides or anhydrides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thioether group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether group can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols.
Scientific Research Applications
Anticancer Properties
Research indicates that pyrazolo[4,3-d]pyrimidine derivatives exhibit significant anticancer activity. This specific compound may function through several mechanisms:
- Induction of Apoptosis : Studies have shown that compounds in this class can induce apoptosis in cancer cells at low micromolar concentrations.
- Inhibition of Kinases : It has been identified as an inhibitor of key kinases involved in cancer progression, such as Aurora-A kinase and CDK2.
For example, similar compounds have demonstrated inhibitory effects on lung cancer cell lines (A549) with IC50 values comparable to established chemotherapeutics like doxorubicin .
Anti-inflammatory Activity
The compound also exhibits potential anti-inflammatory properties through inhibition of cyclooxygenase (COX) enzymes. Research findings include:
- Inhibition of COX Enzymes : Certain derivatives have shown effective suppression of COX enzyme activity with IC50 values as low as 0.04 μmol.
- Mechanism of Action : The reduction of prostaglandin E2 (PGE2) production is crucial in mediating inflammatory responses.
These activities suggest that the compound could be beneficial in treating inflammatory diseases similar to other known anti-inflammatory drugs like celecoxib .
Synthetic Methods
The synthesis of 2-({2-ethyl-6-[(4-methoxyphenyl)methyl]-7-oxo-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(4-fluorophenyl)acetamide typically involves several steps:
- Formation of the Pyrazolo[4,3-d]pyrimidine Core : Cyclization of appropriate precursors under acidic or basic conditions.
- Introduction of the 4-Methoxybenzyl Group : Achieved through alkylation reactions using 4-methoxybenzyl halides.
- Thioether Formation : Involves the reaction with sulfhydryl compounds.
- Acetamide Formation : Finalizes the structure through acylation reactions using acyl chlorides or anhydrides.
Case Studies and Research Findings
Several studies have been conducted to evaluate the efficacy and safety of this compound in various biological assays:
- Anticancer Efficacy : A study demonstrated that derivatives similar to this compound significantly inhibited proliferation in multiple cancer cell lines, indicating a strong potential for further development as anticancer agents.
- Anti-inflammatory Mechanisms : Research has highlighted the ability of this compound to modulate inflammatory pathways effectively, suggesting its use in therapeutic applications for chronic inflammatory conditions.
Mechanism of Action
The mechanism of action of 2-({2-ethyl-6-[(4-methoxyphenyl)methyl]-7-oxo-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(4-fluorophenyl)acetamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The pyrazolo[4,3-d]pyrimidine core is known to interact with various biological pathways, potentially inhibiting or activating specific proteins. The exact mechanism would depend on the specific biological context and the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Analogues
Key structural analogs and their variations are summarized below:
Key Observations :
Mechanistic and Functional Comparisons
Shared Mechanisms of Action
- Structural Similarity and Target Overlap : Compounds with Tanimoto coefficients >0.85 have a 20% likelihood of sharing gene expression profiles (). The target compound’s pyrazolo-pyrimidine core is analogous to kinase inhibitors (e.g., imatinib derivatives), suggesting ATP-binding domain interactions.
- Network Pharmacology Insights : Similar scaffolds (e.g., pyrazolo-pyrimidine) often target overlapping pathways, such as inflammation (TNFα/NF-κB) or fibrosis (collagen modulation) ().
Divergent Bioactivities
- Substituent-Driven Selectivity: The 4-fluorophenyl group in the target compound may enhance selectivity for fluorophobic binding pockets (e.g., serotonin receptors) compared to non-fluorinated analogs.
- Metabolic Stability : Ortho-substituted analogs () may exhibit faster hepatic clearance due to steric hindrance of metabolic enzymes.
Biological Activity
The compound 2-({2-ethyl-6-[(4-methoxyphenyl)methyl]-7-oxo-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(4-fluorophenyl)acetamide is a member of the pyrazolopyrimidine class, recognized for its complex molecular structure and potential therapeutic applications. This article delves into its biological activity, focusing on anticancer and anti-inflammatory properties, mechanisms of action, and relevant case studies.
Molecular Characteristics
- Molecular Formula : C₂₁H₂₃FN₄O₂S
- Molecular Weight : Approximately 401.50 g/mol
- Structure : The compound features a pyrazolo[4,3-d]pyrimidine core with a sulfur atom linked to an acetamide group and a fluorophenyl substituent.
Biological Activity Overview
Research indicates that pyrazolopyrimidines exhibit significant biological activities. Preliminary studies suggest that This compound may interact with various biological targets, particularly in cancer treatment and inflammation reduction.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of similar compounds. For instance:
These values indicate the concentration required to inhibit cell growth by 50%. The compound's structural features may enhance its binding affinity to specific targets involved in cancer progression.
The exact mechanism by which This compound exerts its biological effects is still under investigation. However, it is believed to interact with key enzymes or receptors involved in cellular signaling pathways related to cancer cell proliferation and inflammation.
Case Studies and Research Findings
- Screening for Anticancer Compounds : A study by Fayad et al. (2019) identified novel anticancer compounds through drug library screening on multicellular spheroids, emphasizing the importance of structural diversity in enhancing biological activity .
- Structure Activity Relationship (SAR) : Research has shown that modifications in the pyrazolopyrimidine structure can significantly impact its biological activity. For instance, the introduction of different substituents can lead to variations in potency against various cancer cell lines .
- Comparative Analysis : A review highlighted several pyrazole derivatives with promising anticancer activities. For example, compounds with similar structural motifs showed IC50 values in the low micromolar range against multiple cancer lines .
Q & A
Q. What are the recommended synthetic routes for this compound, and what purification techniques ensure high yield and purity?
The synthesis typically involves a multi-step approach:
- Step 1 : Formation of the pyrazolo[4,3-d]pyrimidinone core via cyclization of substituted pyrazole intermediates under acidic or basic conditions.
- Step 2 : Introduction of the sulfanyl group at position 5 using thiolation reagents (e.g., Lawesson’s reagent).
- Step 3 : Coupling with N-(4-fluorophenyl)acetamide via nucleophilic substitution or Mitsunobu reaction. Critical Purification Techniques :
- High-performance liquid chromatography (HPLC) for intermediate isolation.
- Recrystallization using solvent mixtures (e.g., ethanol/water) to enhance crystallinity and purity. Yield optimization often requires temperature control (e.g., 60–80°C for cyclization) and inert atmospheres to prevent oxidation .
Q. How can researchers validate the structural integrity of this compound?
Methodological Approach :
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks by comparing chemical shifts to analogous pyrazolo-pyrimidine derivatives (e.g., δ 8.2–8.5 ppm for pyrimidine protons) .
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]⁺ ion matching C₂₄H₂₃FN₅O₃S).
Advanced Research Questions
Q. What computational strategies predict the reactivity and regioselectivity of intermediates in this compound’s synthesis?
Methodologies :
- Quantum chemical calculations : Use density functional theory (DFT) to model transition states for sulfanyl group incorporation. For example, assess the energy barrier for nucleophilic attack at position 5 of the pyrimidine ring.
- Reaction path search tools : Apply software like GRRM or AFIR to identify favorable pathways for cyclization steps .
- Molecular docking : Predict binding affinities if the compound targets enzymes (e.g., kinase inhibitors), leveraging software like AutoDock Vina .
Q. How can reaction conditions be optimized to enhance synthetic scalability?
Experimental Design :
- Design of Experiments (DoE) : Screen parameters (e.g., solvent polarity, catalyst loading) using a fractional factorial approach to identify critical factors.
- Continuous flow chemistry : Improve heat/mass transfer for exothermic steps (e.g., thiolation), reducing side reactions.
- In-line analytics : Implement FTIR or Raman spectroscopy for real-time monitoring of intermediate formation .
Q. What methodologies address discrepancies between in vitro and in vivo biological activity data?
Analytical Workflow :
- Metabolic stability assays : Use liver microsomes to identify rapid degradation pathways (e.g., cytochrome P450-mediated oxidation).
- Impurity profiling : Quantify byproducts (e.g., hydrolyzed acetamide derivatives) via LC-MS and assess their off-target effects.
- Pharmacokinetic modeling : Correlate in vitro permeability (Caco-2 assays) with in vivo bioavailability using tools like GastroPlus .
Data-Driven Insights
Table 1 : Key Spectroscopic Benchmarks for Structural Validation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
